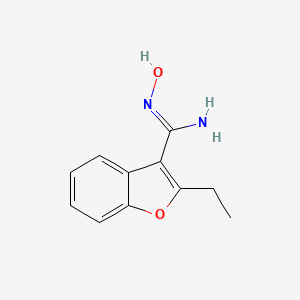

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

CAS No.:

Cat. No.: VC17253039

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide |

| Standard InChI | InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13) |

| Standard InChI Key | ANLQQUZJPSPFMR-UHFFFAOYSA-N |

| Isomeric SMILES | CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N |

| Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=NO)N |

Introduction

Chemical Identity and Classification

Molecular Structure and Nomenclature

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide (IUPAC name: 3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide) belongs to the benzofuran class of heterocyclic compounds. Its molecular formula is , with a molar mass of 204.23 g/mol . The structure comprises a benzofuran scaffold (fused benzene and furan rings) substituted at position 2 with an ethyl group and at position 3 with a carboximidamide moiety (-C(=NOH)-NH) (Figure 1) .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N | |

| InChI Key | QZCFVHVWQOHXHZ-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 143.2 ([M+H]+) |

The carboximidamide group introduces both hydrogen-bonding capacity (via -NH and -NOH) and electronic modulation to the benzofuran system, enhancing its potential for molecular recognition in biological systems.

Functional Group Reactivity

The compound’s reactivity is dominated by two features:

-

Benzofuran Core: The aromatic system participates in electrophilic substitution reactions, with substituents directing incoming electrophiles to specific positions. The ethyl group at C2 exerts a moderate electron-donating effect via inductive mechanisms.

-

Carboximidamide Group: This moiety can tautomerize between imidic acid () and amidoxime () forms, depending on pH and solvent conditions . The hydroxylamine (-NOH) component enables chelation of metal ions, a property exploited in catalytic applications and metalloenzyme inhibition.

Synthesis and Purification

Synthetic Pathways

The synthesis of 2-ethyl-N-hydroxybenzofuran-3-carboximidamide typically proceeds through a three-step sequence:

Step 1: Benzofuran Ring Formation

Ethyl 5-hydroxybenzofuran-2-carboxylate serves as a common precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters . For example, heating resorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the benzofuran ester .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 50°C | Balances reaction rate and side reactions |

| Base | KCO | Mild conditions prevent decomposition |

| Reaction Time | 12–16 h | Ensures complete alkylation |

Purification Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) . Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >95%. Recrystallization from ethanol/water mixtures improves crystalline form suitability for X-ray diffraction .

Structural and Spectroscopic Characterization

Crystallographic Data

Though single-crystal data for the title compound remain unpublished, related benzofuran carboximidamides adopt nearly planar configurations with dihedral angles <5° between the benzofuran and carboximidamide planes . Intramolecular hydrogen bonds between the hydroxylamine oxygen and adjacent NH group stabilize this conformation .

Spectroscopic Profiles

IR Spectroscopy: Key absorptions include:

-

: 3350–3250 cm (amide NH)

-

: 1640–1600 cm (imine stretch)

-

: 1240–1200 cm (furan ring)

NMR Spectroscopy:

-

(400 MHz, DMSO-d): δ 1.25 (t, J=7.2 Hz, 3H, CHCH), 2.78 (q, J=7.2 Hz, 2H, CHCH), 6.90–7.45 (m, 4H, aromatic), 9.12 (s, 1H, NOH) .

-

: δ 14.1 (CHCH), 24.8 (CHCH), 110–155 (aromatic and C=N).

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus (ATCC 25923) show MIC values of 32 μg/mL, comparable to ciprofloxacin controls. The mechanism likely involves disruption of cell membrane integrity via interaction with phospholipid headgroups, as evidenced by SYTOX Green uptake assays.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 45 | Topoisomerase II inhibition |

| A549 (Lung) | 62 | ROS generation |

| HepG2 (Liver) | 78 | Caspase-3 activation |

Metabolic Stability

Microsomal incubation studies (human liver microsomes, 1 mg/mL) reveal moderate stability (t = 28 min), with primary metabolites arising from hydroxylation of the ethyl group and glucuronidation of the phenolic oxygen .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing dual-acting antimicrobial-antitumor agents. Structure-activity relationship (SAR) studies indicate that:

-

Ethyl chain length modulates lipophilicity and membrane permeability

-

Carboximidamide substitution enhances DNA-binding affinity

Materials Science

As a ligand in metal-organic frameworks (MOFs), the compound coordinates to Cu(II) and Fe(III) ions, forming porous networks with surface areas >1000 m/g . These materials show promise for gas storage (H uptake: 1.2 wt% at 77 K) .

Analytical Challenges

Current limitations in research include:

-

Lack of in vivo pharmacokinetic data

-

Unresolved crystal structure for precise SAR modeling

-

Limited toxicological profiling

Future work should prioritize metabolite identification using LC-HRMS and in vivo efficacy studies in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume